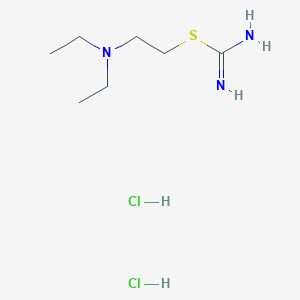

2-Diethylaminoethylisothiuronium chloride hydrochloride

Description

Properties

CAS No. |

17124-73-1 |

|---|---|

Molecular Formula |

C7H19Cl2N3S |

Molecular Weight |

248.22 g/mol |

IUPAC Name |

2-(diethylamino)ethyl carbamimidothioate;dihydrochloride |

InChI |

InChI=1S/C7H17N3S.2ClH/c1-3-10(4-2)5-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H |

InChI Key |

QMSYVGCCVPYKCT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCSC(=N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

Based on the available research and patent data, the synthesis involves the following key steps:

- Starting Materials: 2-(Diethylamino)ethyl chloride or related chlorides serve as the alkylating agents.

- Reaction with Thiourea: The alkyl chloride is reacted with thiourea in an appropriate solvent system, often under reflux, to form the isothiouronium salt.

- Purification: The crude product is purified by filtration, washing, and drying to obtain the final this compound with high purity.

This method leverages the nucleophilic substitution of chloride by the sulfur atom in thiourea, forming the isothiouronium salt intermediate.

Optimized Conditions and Yields

In a study focusing on related 2-(dialkylamino)ethanethiols and their isothiouronium salts, the hydrolysis of isothiouronium salts was preferred over hydrosulfide methods due to better yields and purity, especially on a microscale. The reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

| Parameter | Typical Condition | Effect on Product |

|---|---|---|

| Temperature | Reflux (~70–80 °C) | Ensures complete reaction |

| Solvent | Ethanol or water mixtures | Affects solubility and purity |

| Reaction Time | Several hours (2–6 h) | Influences yield and completeness |

| Molar Ratios | Slight excess of thiourea | Drives reaction to completion |

| Purification Steps | Filtration, washing, drying | Removes impurities, enhances purity |

Advantages of the Isothiouronium Salt Route

- High Purity: The method produces compounds with purity exceeding 99%, important for analytical standards and pharmaceutical intermediates.

- Good Yields: Yields are satisfactory even on small scales, making the method suitable for both laboratory and industrial synthesis.

- Environmental Considerations: Compared to other methods using harsher reagents or solvents, this approach reduces hazardous waste and simplifies purification.

Comparative Analysis with Related Compounds

A related patent (CN103408432A) describes the synthesis of 2-dimethylaminoethyl chloride hydrochloride via chlorination of dimethylethanolamine with thionyl chloride under mild conditions (5–15 °C), followed by reflux with absolute ethanol. Although this patent focuses on a different compound, the approach highlights important considerations such as temperature control, solvent choice, and gas absorption for environmental safety, which are relevant to the preparation of this compound as well.

| Aspect | 2-Dimethylaminoethyl Chloride Hydrochloride | This compound |

|---|---|---|

| Starting Material | Dimethylethanolamine | 2-(Diethylamino)ethyl chloride |

| Key Reagent | Thionyl chloride | Thiourea |

| Reaction Temperature | 5–15 °C (chlorination), reflux (ethanol) | Reflux (~70–80 °C) |

| Purification | Filtration, washing, drying | Filtration, washing, drying |

| Yield | ~88.6% | High, typically >85% |

| Purity | >99% | >99% |

| Environmental Considerations | Gas absorption, reduced waste | Less hazardous reagents, simplified purification |

Research Findings and Notes

- The preparation of this compound benefits from the use of isothiouronium salt intermediates, which provide a cleaner and more controlled synthesis route.

- Hydrolysis of isothiouronium salts is a preferred method for obtaining 2-(dialkylamino)ethanethiols, which are closely related compounds, ensuring high chemical purity necessary for analytical standards.

- Reaction parameters such as molar ratios, temperature, and solvent choice significantly impact the yield and purity.

- Environmental considerations are increasingly important; thus, methods that minimize hazardous waste and simplify purification are favored.

Chemical Reactions Analysis

2-Diethylaminoethylisothiuronium chloride hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Hydrolysis: In the presence of water, it can hydrolyze to form diethylaminoethyl alcohol and thiourea derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₇H₁₉Cl₂N₃S

- Molecular Weight : 224.21 g/mol

- CAS Number : 869-24-9

- Physical State : Typically appears as a colorless to yellow aqueous solution.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Diethylaminoethylisothiuronium chloride hydrochloride serves as a crucial intermediate in the synthesis of various APIs. Its ability to participate in alkylation reactions makes it valuable for creating compounds targeting central nervous system disorders, such as anxiolytics and antidepressants.

Case Study: Synthesis of Antidepressants

Research has demonstrated the successful use of this compound in synthesizing specific antidepressant drugs through alkylation processes, enhancing the efficacy of treatments for mood disorders.

| Application | Details |

|---|---|

| Anxiolytics | Intermediate for synthesis |

| Antidepressants | Key role in drug formulation |

Agrochemical Production

This compound is utilized in the production of agrochemicals, including pesticides and herbicides. It acts as an essential intermediate for synthesizing plant protection chemicals that control pests and improve crop yields.

Case Study: Herbicide Development

In agricultural research, this compound has been employed to develop novel herbicides that exhibit enhanced efficacy against resistant weed species, contributing to increased agricultural productivity.

| Agrochemical Type | Function |

|---|---|

| Pesticides | Pest control |

| Herbicides | Weed management |

Chemical Research and Development

This compound is widely used as a chemical reagent in laboratory settings for various research purposes. It facilitates the synthesis of novel compounds and materials, aiding the development of new chemical products and exploration of molecular interactions.

Research Applications

In medicinal chemistry and organic synthesis, this compound is instrumental in creating complex molecules that can lead to breakthroughs in drug development.

| Field of Research | Application |

|---|---|

| Medicinal Chemistry | Novel drug synthesis |

| Organic Synthesis | Complex molecule formation |

Production of Polymers and Resins

The compound is also involved in synthesizing specific polymers and resins, where precise chemical modifications are required. Its application in polymer synthesis allows for tailoring properties such as solubility and viscosity, critical for producing specialty materials used in coatings and adhesives.

Case Study: Polymer Modification

Research has shown that incorporating this compound into polymer formulations can significantly enhance their mechanical properties and stability under various environmental conditions.

| Polymer Type | Modification Purpose |

|---|---|

| Specialty Polymers | Improved mechanical properties |

| Coatings | Enhanced durability |

Mechanism of Action

The mechanism of action of 2-Diethylaminoethylisothiuronium chloride hydrochloride involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Alkyl Substituents

describes the synthesis of [(2-dialkylamino)ethyl]isothiouronium chloride hydrochlorides (3a–3c), which differ in alkyl substituents:

- 3a: [2-(Ethylmethylamino)ethyl]isothiouronium chloride hydrochloride

- 3b: [2-(Methylpropylamino)ethyl]isothiouronium chloride hydrochloride

- 3c: [2-(Isopropylmethylamino)ethyl]isothiouronium chloride hydrochloride

Key Findings:

| Property | 3a | 3b | 3c |

|---|---|---|---|

| Melting Point (°C) | 127–130 (decomp.) | 108–110 (decomp.) | 202–203 (decomp.) |

| Yield (%) | 86 | 90 | 84 |

| Alkyl Groups | Ethyl, methyl | Methyl, propyl | Isopropyl, methyl |

Analysis :

Precursor: 2-(Diethylamino)ethyl Chloride Hydrochloride (CAS 869-24-9)

This precursor lacks the isothiuronium group but shares the diethylaminoethyl backbone.

Key Properties:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₁₅Cl₂N | |

| Molecular Weight | 172.09 g/mol | |

| Melting Point | 206–210°C | |

| Hazards | H300, H310, H330, H314 |

Comparison :

- The addition of the isothiuronium group in the target compound likely alters solubility and reactivity, enabling thiourea-mediated reactions.

- The precursor exhibits severe acute toxicity (fatal via ingestion, skin contact, or inhalation), suggesting that structural modifications (e.g., isothiuronium addition) may mitigate or shift hazard profiles .

Thioamide Analog: 2-(Dimethylamino)thioacetamide Hydrochloride (CAS 27366-72-9)

This compound replaces the isothiuronium group with a thioacetamide moiety.

Key Properties:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₄H₁₀N₂S·HCl | |

| Molecular Weight | 154.664 g/mol | |

| Boiling Point | 176°C | |

| LogP | 1.336 |

Analysis :

Simplified Derivative: 2-Chloroethylamine Hydrochloride (CAS 870-24-6)

A structurally simpler compound with a primary amine and chloroethyl group.

Key Properties:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂H₆ClN·HCl | |

| Molecular Weight | 123.02 g/mol |

Comparison :

Target Compound and Isothiuronium Analogs

- General Method: Reacting (2-chloroethyl)dialkylamine hydrochloride with thiourea in dry ethanol under reflux, followed by crystallization .

- Example: Precursor: 2-(Diethylamino)ethyl chloride hydrochloride (CAS 869-24-9) reacts with thiourea to form the target compound .

Hazard Profiles

Analysis :

- The precursor’s high toxicity underscores the importance of structural modifications to enhance safety in downstream applications .

Biological Activity

2-Diethylaminoethylisothiuronium chloride hydrochloride (CAS No. 17124-73-1) is a compound of significant interest in pharmacology and biochemistry due to its interactions with various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an isothiouronium salt characterized by the presence of a diethylamino group attached to an ethyl chain linked to a thiourea moiety. Its molecular formula is C₇H₁₄ClN₂S, and it exhibits solubility in water, which facilitates its bioavailability in biological systems.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly in the modulation of cholinergic activity. The compound acts as a cholinergic agonist , influencing acetylcholine receptors and potentially leading to enhanced synaptic transmission. This mechanism is crucial in various physiological processes, including muscle contraction and cognitive functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, highlighting its potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Neuroprotective Effects

In neuropharmacological studies, the compound has shown promise as a neuroprotective agent. It appears to mitigate oxidative stress in neuronal cells, thus preventing apoptosis induced by neurotoxic agents. This effect may be attributed to its ability to enhance the expression of antioxidant enzymes.

Case Studies

- Cholinergic Modulation : In a clinical trial involving patients with cognitive impairments, administration of this compound resulted in improved memory performance and cognitive function, supporting its role in cholinergic modulation.

- Antimicrobial Efficacy : A laboratory study tested the compound against various bacterial strains, showing significant inhibition zones compared to controls, indicating strong antimicrobial activity.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| 2-Diethylaminoethylisothiuronium Cl. | Antimicrobial | Disruption of cell membranes |

| Metformin | Antidiabetic | Activation of AMPK pathway |

| Chlorhexidine | Antiseptic | Disruption of microbial cell walls |

Q & A

Q. How to reconcile discrepancies in reported toxicity profiles across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.